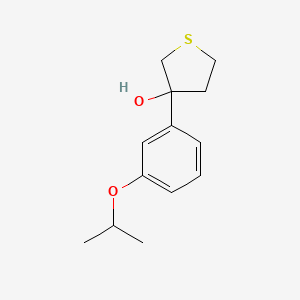

3-(3-Propan-2-yloxyphenyl)thiolan-3-ol

Description

3-(3-Propan-2-yloxyphenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolan-3-ol (tetrahydrothiophen-3-ol) core substituted at the 3-position of a phenyl ring with a propan-2-yloxy (isopropoxy) group. Its molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol. The compound’s structure combines a sulfur-containing five-membered ring with an aromatic system modified by an ether substituent, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-(3-propan-2-yloxyphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-10(2)15-12-5-3-4-11(8-12)13(14)6-7-16-9-13/h3-5,8,10,14H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZXHLAQFNSZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Varied Substituents on the Phenyl Ring

Key structural analogs differ in the substituent type, position, or additional functional groups on the phenyl ring (Table 1).

Table 1: Structural and Commercial Comparison of Thiolan-3-ol Derivatives

Key Observations:

- Positional Isomerism: The 3-propan-2-yloxy substituent in the target compound vs.

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group in is strongly electron-withdrawing, which could reduce aromatic ring electron density compared to the electron-donating isopropoxy group in the target compound.

- Commercial Availability : Many analogs (e.g., ) are discontinued, suggesting challenges in synthesis, stability, or regulatory compliance. The target compound’s availability remains uncertain but may face similar hurdles.

Physicochemical and Regulatory Considerations

- Fluorinated analogs (e.g., ) exhibit higher molecular weights and polarity due to fluorine’s electronegativity.

- Regulatory Status: Discontinued products (e.g., ) may reflect synthesis difficulties or safety concerns. For example, trifluoromethoxy-substituted compounds often face stringent environmental regulations due to persistence concerns. The target compound’s HS code (if similar to thiolan-3-ol in ) would fall under 2934999000 for non-aromatic heterocycles, subject to a 6.5% general tariff .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.